molecular formula C28H30N2O3 B11144317 (1-benzhydryl-3-azetanyl)[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone

(1-benzhydryl-3-azetanyl)[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone

Cat. No.: B11144317
M. Wt: 442.5 g/mol
InChI Key: WFQXZWBPSUZNFF-UHFFFAOYSA-N
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Description

(1-benzhydryl-3-azetanyl)[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone is a complex organic compound that features a unique structure combining azetidine, benzhydryl, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzhydryl-3-azetanyl)[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone typically involves multiple steps. One common approach starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, which is then reacted with benzhydryl chloride and azetidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or xylene and catalysts such as zinc chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-benzhydryl-3-azetanyl)[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (1-benzhydryl-3-azetanyl)[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

Its structural features make it a candidate for developing new therapeutic agents targeting various biological pathways .

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (1-benzhydryl-3-azetanyl)[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-benzhydryl-3-azetanyl)[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methanone lies in its combination of structural features. The presence of the azetidine ring, benzhydryl group, and isoquinoline core provides a versatile scaffold for developing new compounds with diverse biological activities .

Properties

Molecular Formula

C28H30N2O3

Molecular Weight

442.5 g/mol

IUPAC Name

(1-benzhydrylazetidin-3-yl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C28H30N2O3/c1-32-25-15-22-13-14-29(17-23(22)16-26(25)33-2)28(31)24-18-30(19-24)27(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,15-16,24,27H,13-14,17-19H2,1-2H3

InChI Key

WFQXZWBPSUZNFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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